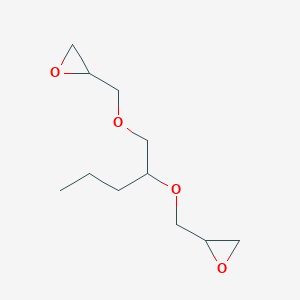![molecular formula C13H20Si B12584131 Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane CAS No. 648433-50-5](/img/structure/B12584131.png)
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is an organosilicon compound with a unique structure that includes a phenyl group, a dimethylsilyl group, and a pent-3-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane typically involves the hydrosilylation of alkenes. One common method is the reaction of phenylsilane with an appropriate alkene in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like platinum or rhodium complexes are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can facilitate the addition of silicon to unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Another organosilicon compound with two phenyl groups instead of one.
Dimethylphenylsilane: Similar structure but lacks the pent-3-en-2-yl group
Uniqueness
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific applications in organic synthesis and materials science that are not possible with simpler organosilicon compounds .
Eigenschaften
CAS-Nummer |
648433-50-5 |
|---|---|
Molekularformel |
C13H20Si |
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
dimethyl-[(2R)-pent-3-en-2-yl]-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-5-9-12(2)14(3,4)13-10-7-6-8-11-13/h5-12H,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
SMKUTYHVJPBUTM-GFCCVEGCSA-N |
Isomerische SMILES |
CC=C[C@@H](C)[Si](C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC=CC(C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

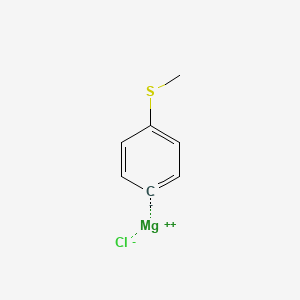
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)

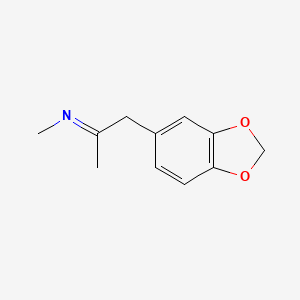
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
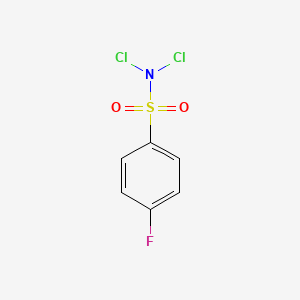
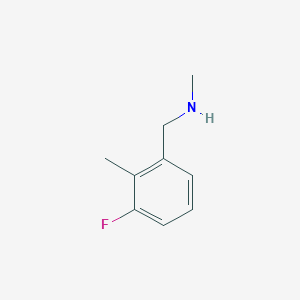
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
